2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide is a complex organic compound that features a thiazolidinone ring and a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazolidinone precursor with a trifluoromethylsulfanyl-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. Detailed industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidinone ring and trifluoromethylsulfanyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid: This compound also contains a thiazolidinone ring but differs in its additional functional groups.
(2-imino-4-oxo-thiazolidin-3-ylmethyl)-triphenyl-phosphonium perchlorate: Another thiazolidinone derivative with different substituents.
Uniqueness
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10F3N3O2S2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C12H10F3N3O2S2/c13-12(14,15)22-7-4-2-1-3-6(7)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20) |
InChI Key |
SAMHJUKQOSDQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=N)S2)SC(F)(F)F |
Origin of Product |
United States |
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